2-(3,4-dichlorophenyl)-3-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)thiazolidine

Lipophilicity Drug-likeness Permeability

This compound combines an N-isopropylimidazole sulfonamide terminus with a 3,4-dichlorophenyl-thiazolidine core, delivering a hydrogen-bond topology and cLogP (~3.4) distinct from both 11β-HSD1 carboxamide inhibitors and Aurora A kinase imidazole-thiazolidine hybrids. The 3,4-dichloro pattern provides dual halogen-bond donor capacity not replicable by monochloro or bromomethoxy analogs. Procuring this exact connectivity is critical—analogs lacking the imidazole sulfonyl bridge or dichlorophenyl substitution introduce confounding polypharmacology. Ideal as a carboxamide-free baseline for metabolic-stability-improved 11β-HSD1 probes and kinome profiling.

Molecular Formula C15H17Cl2N3O2S2
Molecular Weight 406.34
CAS No. 2034485-35-1
Cat. No. B2634495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,4-dichlorophenyl)-3-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)thiazolidine
CAS2034485-35-1
Molecular FormulaC15H17Cl2N3O2S2
Molecular Weight406.34
Structural Identifiers
SMILESCC(C)N1C=C(N=C1)S(=O)(=O)N2CCSC2C3=CC(=C(C=C3)Cl)Cl
InChIInChI=1S/C15H17Cl2N3O2S2/c1-10(2)19-8-14(18-9-19)24(21,22)20-5-6-23-15(20)11-3-4-12(16)13(17)7-11/h3-4,7-10,15H,5-6H2,1-2H3
InChIKeySRAFCPZRNORSPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3,4-Dichlorophenyl)-3-[(1-isopropyl-1H-imidazol-4-yl)sulfonyl]thiazolidine (CAS 2034485-35-1): Chemical Class, Key Physicochemical Identifiers, and Structural Context for Research Sourcing


2-(3,4-Dichlorophenyl)-3-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)thiazolidine (CAS 2034485-35-1) is a fully synthetic, small-molecule N-sulfonyl-2-aryl-thiazolidine derivative characterized by the concurrent presence of a 3,4-dichlorophenyl substituent at the thiazolidine C2 position, an N3-sulfonyl bridge, and a 1-isopropyl-1H-imidazol-4-yl terminus . Its molecular formula is C15H17Cl2N3O2S2 (MW 406.34 g/mol) [1]. The compound belongs to a broader class of heterocyclic sulfonamides that are structurally related to two mechanistically distinct chemotypes with established in-vitro pharmacology—namely, 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) sulfonamide–thiazolidine inhibitors [2] and imidazole–thiazolidine Aurora A kinase inhibitor series [3]—but it possesses a substitution pattern and heterocyclic connectivity that differentiate it from any explicitly characterized member of either series.

Why Generic Substitution Fails: Structural and Pharmacophoric Uniqueness of CAS 2034485-35-1 Relative to In-Class Thiazolidine Sulfonamide Analogs


Substituting 2-(3,4-dichlorophenyl)-3-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)thiazolidine with an in-class analog is not straightforward because the compound's imidazole-4-sulfonyl–thiazolidine connectivity is structurally distinct from two independently characterized sulfonamide-thiazolidine series. Unlike 11β-HSD1 inhibitors that bear a thiazolidine-2-carboxamide core and a simple aryl- or alkyl-sulfonyl group [1], and unlike Aurora A kinase-focused imidazole-thiazolidine hybrids that typically place the imidazole moiety as a substituent on the thiazolidine ring rather than on the sulfonamide terminus [2], this compound integrates both an N-isopropylimidazole sulfonamide terminus and a 3,4-dichlorophenyl-thiazolidine core into a single molecular entity. This unique architecture results in a distinct hydrogen-bond acceptor/donor topology and lipophilicity profile (cLogP) that would be lost if either the imidazole sulfonyl group or the dichlorophenyl substitution were replaced. Consequently, procurement of a putatively 'similar' compound without verifying this specific connectivity risks introducing a molecule with a fundamentally different polypharmacology or target-engagement pattern.

Product-Specific Quantitative Evidence Guide: CAS 2034485-35-1 Versus Closest Structural Analogs and Pharmacologically Characterized Comparators


Evidence Dimension 1 — Molecular Property Differentiation: Calculated Lipophilicity (cLogP) of CAS 2034485-35-1 Versus 11β-HSD1 Sulfonamide-Thiazolidine Lead KR-67105 and a Closest Vendor-Available Analog

Target compound 2034485-35-1 (C15H17Cl2N3O2S2) has a calculated XLogP3 of approximately 3.4 [1], compared to approximately 2.1 for the 11β-HSD1 clinical candidate-class compound KR-67105 (N-(5-carbamoyladamantan-2-yl)-3-((2-fluorophenyl)sulfonyl)thiazolidine-2-carboxamide) and approximately 3.8 for the closest available analog 2-(3-bromo-4-methoxyphenyl)-3-((1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)thiazolidine (CAS 2034382-49-3) . The logP of 2034485-35-1 falls within a range considered favorable for both cellular permeability and aqueous solubility, distinguishing it from the more hydrophilic KR-67105 and the more lipophilic bromomethoxy analog, which differ by approximately ±1.3 and ±0.4 log units, respectively.

Lipophilicity Drug-likeness Permeability 11β-HSD1 Thiazolidine sulfonamide

Evidence Dimension 2 — Hydrogen-Bond Acceptor Count and Topological Polar Surface Area Differentiation Relative to Aurora A Kinase Imidazole-Thiazolidine Series and 11β-HSD1 Thiazolidine-2-Carboxamide Series

The target compound contains 5 hydrogen-bond acceptors (the sulfonyl oxygen atoms, the imidazole N3, the thiazolidine nitrogen, and the chlorine substituents, though chlorine atoms contribute weakly) and zero hydrogen-bond donors, yielding a topological polar surface area (TPSA) of approximately 66 Ų . By contrast, the 11β-HSD1 aryl-sulfonamidothiazole lead compound 2a (diethylamide derivative) has a TPSA of approximately 92 Ų (due to the amide carbonyl and additional nitrogen atoms), and representative Aurora A imidazole-thiazolidine hybrids typically have TPSA values between 50 and 80 Ų [1]. The TPSA of 2034485-35-1 (≈66 Ų) lies well below the 140 Ų threshold commonly associated with poor oral absorption yet above the 40 Ų lower bound often linked to excessive membrane retention and phospholipidosis risk.

TPSA Hydrogen bonding Oral bioavailability Kinase inhibitor Thiazolidine

Evidence Dimension 3 — Absence of a Thiazolidine-2-Carboxamide Motif Differentiates CAS 2034485-35-1 from the 11β-HSD1 Sulfonamide-Thiazolidine Pharmacophore and Alters Predicted Metabolic Lability

The 11β-HSD1 inhibitor KR-67105 (IC50 = 96 nM against murine 11β-HSD1; selectivity >200-fold over 11β-HSD2) and related sulfonamide-thiazolidines contain a thiazolidine-2-carboxamide moiety that is susceptible to hydrolytic metabolism by hepatic amidases [1]. CAS 2034485-35-1 lacks this carboxamide group; instead, it possesses a simple thiazolidine ring with no carbonyl at the C2 position, which may confer a different metabolic stability profile . This structural difference means the compound cannot be considered an interchangeable surrogate for KR-67105 or similar 11β-HSD1 inhibitors, nor can metabolic stability data from the carboxamide series be assumed to apply.

Metabolic stability Carboxamide 11β-HSD1 Amide hydrolysis Thiazolidine

Evidence Dimension 4 — Structural Overlap with the Aurora A Kinase Imidazole-Thiazolidine Pharmacophore but with a Distinct Substitution Pattern

Ligand-based and docking-based 3D-QSAR analyses of imidazole and thiazolidine derivatives as Aurora A kinase inhibitors have established that the spatial arrangement of the imidazole and thiazolidine rings relative to hydrophobic substituents is a critical determinant of inhibitory potency [1]. The target compound (CAS 2034485-35-1) embeds both an imidazole ring and a thiazolidine core, but differs from the characterized Aurora A inhibitor series in that the imidazole moiety is attached via a sulfonyl bridge to the thiazolidine N3 position rather than being directly N-linked or fused. This topological difference is expected to alter the electrostatic potential surface and the orientation of the key H-bond acceptor atoms involved in kinase hinge-region binding.

Aurora A kinase Imidazole-thiazolidine 3D-QSAR Anticancer Kinase inhibitor

Evidence Dimension 5 — 3,4-Dichlorophenyl Substituent at C2: Differentiation from Mono-Chlorophenyl and Bromomethoxyphenyl Analogs in Predicted Target Engagement

Among commercially available N-sulfonyl-2-aryl-thiazolidine analogs bearing an imidazole-4-sulfonyl terminus, the 2-(3,4-dichlorophenyl) substitution of the target compound differs from the 2-(3-bromo-4-methoxyphenyl) substitution of CAS 2034382-49-3, which has reported in-vitro antiproliferative IC50 values of <10 µM against U251 glioblastoma and <15 µM against WM793 melanoma cell lines , and from the 2-(2-chlorophenyl) substitution of CAS 497234-92-1, which has a 3,4-dichlorophenylsulfonyl group instead of the imidazole-4-sulfonyl terminus . The 3,4-dichlorophenyl group introduces two electronegative chlorine atoms that can engage in halogen-bonding interactions with backbone carbonyls in hydrophobic enzyme pockets, a feature absent in the monochloro and non-chlorinated analogs. This type of interaction has been structurally characterized in halogenated drug–target complexes (e.g., Factor Xa, HIV reverse transcriptase) and can enhance binding affinity by up to 1–2 kcal/mol.

Halogen bonding 3,4-Dichlorophenyl Structure-activity relationship Thiazolidine C2 substitution Hydrophobic pocket

Evidence Dimension 6 — N-Isopropyl Substitution on the Imidazole Ring: Differentiation from N-Methyl and N-Ethyl Imidazole-Sulfonyl Analogs

The target compound carries an N-isopropyl group on the imidazole ring, whereas the closest vendor-listed analog (CAS 2034382-49-3) bears an N-ethyl-2-methyl substitution pattern , and the broader imidazole-sulfonamide ALK5 inhibitor series (e.g., compounds 13b and 15a) employ unsubstituted or N-methyl imidazoles with IC50 values of 0.130 µM against ALK5 kinase . The isopropyl group increases steric bulk and lipophilicity at the imidazole N1 position, which can influence selectivity by sterically clashing with residues in the ATP-binding pockets of certain kinases while being accommodated by others. This structure–selectivity relationship has been documented for isopropyl-substituted imidazole kinase inhibitors, where the isopropyl group can impart >10-fold selectivity shifts relative to methyl or ethyl analogs.

Imidazole N1 substitution Isopropyl Steric bulk Selectivity Kinase inhibitor

Optimal Research and Industrial Application Scenarios for 2-(3,4-Dichlorophenyl)-3-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)thiazolidine (CAS 2034485-35-1)


Scenario 1 — Chemical Probe Development for 11β-HSD1 with Differentiated Carboxamide-Free Scaffold Architecture

Given its structural relationship to the 11β-HSD1 aryl-sulfonamidothiazole/ thiazolidine class but with the metabolically labile carboxamide group replaced (Evidence Dimension 3), CAS 2034485-35-1 is best deployed as a starting scaffold for developing metabolic-stability-improved 11β-HSD1 chemical probes. Researchers should profile this compound in recombinant human and rodent 11β-HSD1 enzymatic assays (HTRF cortisol detection format) and compare the resulting IC50 and selectivity-over-11β-HSD2 values directly with the reference inhibitor KR-67105 (murine 11β-HSD1 IC50 = 96 nM; >200-fold selective) [1]. The absence of a C2 carboxamide makes this compound uniquely suited for testing the hypothesis that carboxamide-independent 11β-HSD1 inhibition can retain target potency while improving hepatic microsomal half-life.

Scenario 2 — Aurora A Kinase and Broad Kinase Panel Screening for Sulfonyl-Bridged Imidazole-Thiazolidine Chemotypes

The imidazole-4-sulfonyl–thiazolidine connectivity of this compound is topologically distinct from the imidazole-thiazolidine hybrids modeled in published 3D-QSAR studies (Evidence Dimension 4) [2]. This makes it an ideal candidate for Aurora A kinase biochemical screening and broader kinome profiling (e.g., Eurofins KinaseProfiler or DiscoverX KINOMEscan) to establish whether the sulfonyl bridge redirects kinase selectivity away from Aurora A toward alternative kinase targets. The N-isopropyl group (Evidence Dimension 6) may additionally confer selectivity advantages that are absent in N-methyl or unsubstituted imidazole analogs. Procurement of this precise chemotype is essential because simpler imidazole-thiazolidine analogs (without the sulfonyl bridge) will not reproduce the same kinase-binding vector.

Scenario 3 — Structure–Activity Relationship (SAR) Expansion at the Thiazolidine C2 Position Using a 3,4-Dichlorophenyl Anchor

The 3,4-dichlorophenyl substitution at C2 (Evidence Dimension 5) provides dual halogen-bond donor capacity that cannot be replicated by monochloro or bromomethoxy analogs. This compound should be used as the reference molecule in an SAR-by-catalog or parallel synthesis campaign where the C2 aryl group is varied while holding the imidazole-4-sulfonyl-thiazolidine core constant. Procurement of the exact 3,4-dichloro variant is necessary because the closest available comparator (CAS 2034382-49-3, with 3-bromo-4-methoxyphenyl) introduces confounding variables: a weaker halogen-bond donor (bromine vs chlorine) and an electron-donating methoxy group that alters the aryl ring's electronic character . Only the 3,4-dichlorophenyl analog can serve as a clean baseline for probing halogen-bond-mediated potency gains.

Scenario 4 — In-Vitro ADME/PK Fingerprinting of an Imidazole-Sulfonyl-Thiazolidine Chemotype with a Balanced cLogP and TPSA Profile

With a calculated logP of approximately 3.4 and TPSA of approximately 66 Ų (Evidence Dimensions 1 and 2)—values situated within the favorable range for oral absorption and potential CNS penetration—this compound is well-suited for in-vitro ADME characterization including Caco-2 permeability, microsomal metabolic stability (human and rodent), plasma protein binding, and CYP450 inhibition profiling [1]. The resulting dataset will establish baseline ADME parameters for the imidazole-sulfonyl-thiazolidine chemotype and enable comparison with more polar 11β-HSD1 carboxamide series (TPSA ~92 Ų) and more lipophilic Aurora A imidazole-thiazolidine hybrids. This compound serves as a physicochemical benchmark for this specific connectivity class.

Quote Request

Request a Quote for 2-(3,4-dichlorophenyl)-3-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)thiazolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.